Cas no 201856-57-7 (tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate)
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
- 3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic acid 1,1-dimethylethyl ester
- (3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester
- (3R,4S)-1-t-butoxycarbonyl-3-(2-ethoxyethoxyl)-4-phenyl-2-azetidinone
- tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
- tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
- tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate
- (3r,4s)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic acid tert-butyl ester
- (3R,4S)-1-Tert-Butoxycarbonyl-3-(1-Ethoxyethoxy)-4-Phenyl-2-Azetidinone
- AKOS016003591
- 1-Azetidinecarboxylic acid, 3-(1-ethoxyethoxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R,4S)-
- DTXSID10432979
- SCHEMBL3784269
- AC-9030
- Q-200017
- 201856-57-7
- CS-0449643
- AMY4255
- S10599
- (3R,4S)-tert-Butyl3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
- 1-Azetidinecarboxylic acid, 3-(1-ethoxyethoxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, (3R,4S)-; 1-Azetidinecarboxylic acid, 3-(1-ethoxyethoxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester, [3R-(3a,4a)]-[partial]-
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- MDL: MFCD09751005
- Inchi: 1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1
- InChI Key: CZTZICYNMYGUNU-JQXSQYPDSA-N
- SMILES: O(C(C)OCC)[C@H]1C(N(C(=O)OC(C)(C)C)[C@H]1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 335.17300
- Monoisotopic Mass: 335.173
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.1A^2
- XLogP3: 2.9
Experimental Properties
- Density: 1.16
- Boiling Point: 459.6°C at 760 mmHg
- Flash Point: 231.8°C
- Refractive Index: 1.532
- PSA: 65.07000
- LogP: 3.21060
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019112347-1g |
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
201856-57-7 | 95% | 1g |
$427.28 | 2023-09-02 | |
| Chemenu | CM200369-1g |
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
201856-57-7 | 95% | 1g |
$408 | 2021-06-09 | |
| TRC | E678310-100mg |
(3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester |
201856-57-7 | 100mg |
$253.00 | 2023-05-18 | ||
| TRC | E678310-1g |
(3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester |
201856-57-7 | 1g |
$ 1590.00 | 2022-06-05 | ||
| Ambeed | A286374-1g |
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
201856-57-7 | 98+% | 1g |
$712.0 | 2024-04-22 | |
| Chemenu | CM200369-1g |
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
201856-57-7 | 95% | 1g |
$797 | 2023-03-07 | |
| A2B Chem LLC | AB03353-100mg |
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
201856-57-7 | 100mg |
$1203.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | Y0996850-1g |
(3R,4S)-tert-Butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate |
201856-57-7 | 95% | 1g |
$525 | 2024-08-02 | |
| TRC | E678310-2.5g |
(3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester |
201856-57-7 | 2.5g |
$ 4500.00 | 2023-09-07 | ||
| TRC | E678310-1000mg |
(3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic Acid 1,1-Dimethylethyl Ester |
201856-57-7 | 1g |
$1918.00 | 2023-05-18 |
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate Suppliers
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-azetidine-1-carboxylate
Terbutyl (3R,4S)-3-(1-Ethoxyethoxy)-2-Oxo-4-Phenyl-Azetidine-1-Carboxylate: A Novel Synthetic Intermediate in Pharmaceutical Research
Terbutyl (3R,4S)-3-(1-Ethoxyethoxy)-2-Oxo-4-Phenyl-Azetidine-1-Carboxylate, with the chemical identifier CAS No. 201856-57-7, represents a significant advancement in the development of pharmaceutical compounds targeting neurological and metabolic disorders. This compound is a derivative of the azetidine ring, a five-membered heterocyclic structure known for its versatile applications in drug design. The stereochemistry of the molecule, specifically the (3R,4S) configuration, plays a critical role in its biological activity and pharmacokinetic properties. Recent studies have highlighted the importance of stereochemical control in optimizing the therapeutic potential of such compounds, particularly in the context of neurodegenerative diseases and cardiovascular conditions.
The 1-ethoxyethoxy substituent on the azetidine ring introduces hydrophilic characteristics, enhancing the compound's solubility and bioavailability. This modification is strategically designed to improve the permeability of the molecule across biological membranes, a critical factor in the development of effective therapeutic agents. The 4-phenyl group further contributes to the molecule's structural complexity, providing a scaffold for potential interactions with specific biological targets. The tert-butyl group at the carboxylate position acts as a protecting group, stabilizing the molecule during synthetic processes and preventing premature degradation in biological systems.
Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated the utility of this compound as a precursor in the synthesis of novel anticonvulsant agents. The 2-oxo functionality in the azetidine ring is crucial for the formation of key pharmacophoric elements, enabling the compound to modulate ion channel activity and neuronal excitability. This finding aligns with the growing interest in azetidine-based derivatives for treating epilepsy and other neurological disorders. The carboxylate moiety also plays a vital role in the compound's ability to interact with metalloproteins and enzymes, suggesting potential applications in the treatment of metabolic syndromes.
Advancements in synthetic methodologies have enabled the efficient preparation of this compound through catalytic asymmetric reactions. The 1-ethoxyethoxy group is synthesized via a multi-step process involving etherification reactions and selective deprotection strategies. These techniques ensure the preservation of the stereochemical integrity of the molecule, which is essential for its biological activity. The 4-phenyl substituent is introduced through aromatic coupling reactions, a process that requires precise control of reaction conditions to maintain the desired stereochemistry. The tert-butyl protecting group is removed under mild acidic conditions, allowing the compound to engage in further functionalization steps.
Pharmacological studies on this compound have revealed its potential as a dual-action agent, capable of modulating both ion channel activity and enzymatic pathways. The 2-oxo azetidine ring is believed to interact with voltage-gated sodium channels, a mechanism that is central to the treatment of neuropathic pain and seizure disorders. Additionally, the carboxylate group may participate in metalloenzyme inhibition, offering therapeutic benefits in conditions such as diabetes mellitus and neurodegenerative diseases. These properties make the compound a promising candidate for further preclinical development.
Recent computational studies using molecular docking simulations have provided insights into the binding interactions of this compound with target proteins. The 1-ethoxyethoxy substituent is predicted to form hydrogen bonds with specific residues in the target protein, enhancing the compound's affinity and selectivity. The 4-phenyl group is thought to contribute to hydrophobic interactions, further stabilizing the protein-ligand complex. These findings underscore the importance of structural optimization in the design of effective therapeutic agents.
Applications of this compound extend beyond traditional pharmacological targets. The tert-butyl protecting group and the carboxylate functionality suggest potential uses in the development of prodrugs. Prodrug strategies can improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients, making this compound a valuable intermediate in the synthesis of more complex therapeutic agents. The 2-oxo azetidine ring may also serve as a scaffold for the creation of hybrid molecules with enhanced therapeutic profiles.
Environmental and safety considerations are integral to the development of this compound. The 1-ethoxyethoxy substituent is biodegradable, reducing the environmental impact of the compound during its lifecycle. The tert-butyl group, while inert in biological systems, can be readily removed through standard chemical procedures, ensuring compliance with regulatory requirements for pharmaceutical substances. These properties align with the principles of green chemistry and sustainable drug development.
Collaborative efforts between academia and industry have accelerated the exploration of this compound's therapeutic potential. The 4-phenyl substituent has been modified in various studies to enhance its binding affinity for specific receptors, demonstrating the adaptability of the molecule's structure. These modifications have led to the development of analogs with improved potency and selectivity, further expanding the compound's applications in drug discovery.
The carboxylate functionality of the compound is also being investigated for its role in targeting specific enzymatic pathways. The 2-oxo azetidine ring may serve as a template for the design of inhibitors for enzymes involved in metabolic disorders. This dual functionality highlights the compound's versatility in addressing a wide range of therapeutic challenges.
Future research directions include the exploration of this compound's potential in combination therapies. The 1-ethoxyethoxy substituent may be modified to enhance its interactions with other therapeutic agents, creating synergistic effects. The 4-phenyl group's structural flexibility allows for the incorporation of additional functional groups, expanding the compound's therapeutic applications.
In conclusion, Terbutyl (3R,4S)-3-(1-Ethoxyethoxy)-2-Oxo-4-Phenyl-Azetidine-1-Carboxylate (CAS No. 201856-57-7) represents a significant advancement in pharmaceutical research. Its unique structural features, including the stereochemistry, 1-ethoxyethoxy, 4-phenyl, tert-butyl, and carboxylate functionalities, position it as a valuable synthetic intermediate with broad therapeutic potential. Continued research into this compound's properties and applications is expected to yield novel therapeutic strategies for the treatment of neurological, metabolic, and other complex diseases.
For further information on the synthesis, pharmacological properties, and applications of this compound, please refer to recent publications in leading scientific journals and consult specialized databases on chemical compounds and pharmaceutical research.
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